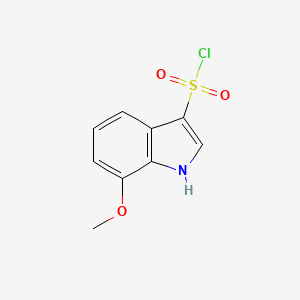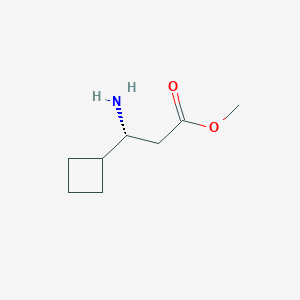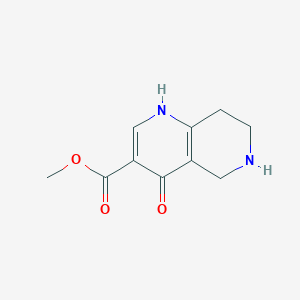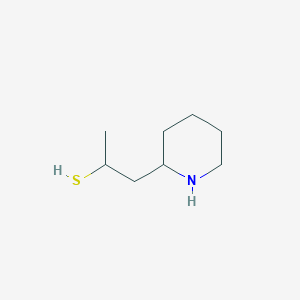
1-(Piperidin-2-YL)propane-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Piperidin-2-YL)propane-2-thiol is an organic compound that features a piperidine ring attached to a propane-2-thiol group. Piperidine is a six-membered heterocycle containing one nitrogen atom, and it is a significant structural motif in many pharmaceuticals and natural products . The thiol group in this compound imparts unique chemical properties, making it useful in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Piperidin-2-YL)propane-2-thiol typically involves the reaction of piperidine with a suitable thiolating agent. One common method is the reaction of piperidine with 2-chloropropane-1-thiol under basic conditions. The reaction proceeds via nucleophilic substitution, where the piperidine nitrogen attacks the carbon attached to the chlorine, displacing the chloride ion and forming the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-quality product .
Analyse Des Réactions Chimiques
Types of Reactions
1-(Piperidin-2-YL)propane-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding piperidine derivative.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Piperidine derivatives.
Substitution: Thioethers or other substituted derivatives.
Applications De Recherche Scientifique
1-(Piperidin-2-YL)propane-2-thiol has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1-(Piperidin-2-YL)propane-2-thiol involves its interaction with molecular targets through its thiol group. Thiol groups are known to form covalent bonds with cysteine residues in proteins, modulating their activity. This interaction can affect various biological pathways, including enzyme inhibition and signal transduction .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: A simpler compound with a similar piperidine ring structure but lacking the thiol group.
2-Mercaptoethanol: Contains a thiol group but lacks the piperidine ring.
Thiourea: Contains a thiol group and a nitrogen atom but has a different overall structure.
Uniqueness
1-(Piperidin-2-YL)propane-2-thiol is unique due to the combination of the piperidine ring and the thiol group, which imparts distinct chemical reactivity and biological activity. This combination makes it a valuable compound in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C8H17NS |
|---|---|
Poids moléculaire |
159.29 g/mol |
Nom IUPAC |
1-piperidin-2-ylpropane-2-thiol |
InChI |
InChI=1S/C8H17NS/c1-7(10)6-8-4-2-3-5-9-8/h7-10H,2-6H2,1H3 |
Clé InChI |
QCKGEBNTUHEXEP-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1CCCCN1)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[2-(7-oxabicyclo[4.1.0]heptan-1-yl)ethyl]carbamate](/img/structure/B15272684.png)
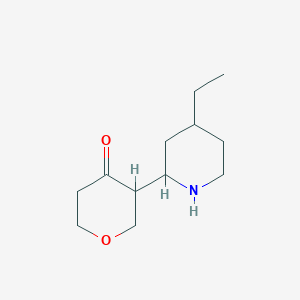
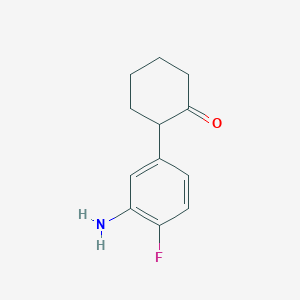
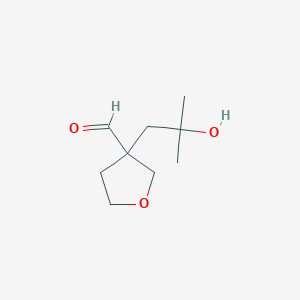
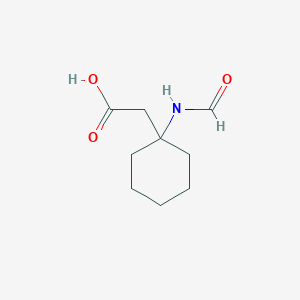
amine](/img/structure/B15272717.png)
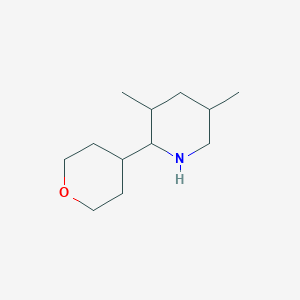
![2-Oxa-8-azaspiro[5.6]dodecane](/img/structure/B15272730.png)
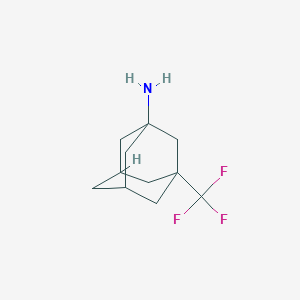
amine](/img/structure/B15272739.png)
![3-Bromo-2-(propan-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B15272748.png)
